

Commercial Suppliers and Technical Guide for High-Purity Rutin-d3

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of commercially available high-purity **Rutin-d3** for researchers, scientists, and drug development professionals. It includes a comparative summary of suppliers, detailed experimental protocols for synthesis and analysis, and an examination of the key signaling pathways influenced by Rutin.

Commercial Availability of High-Purity Rutin-d3

The procurement of high-purity, deuterated compounds is critical for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based quantification. Several reputable suppliers offer **Rutin-d3**, and a summary of their product specifications is presented below.

Data Presentation: Commercial Supplier Specifications for Rutin-d3



Supplier	Product Name	Purity Specification	Analytical Methods Mentioned	Catalog Number
LGC Standards	Rutin-d3 (Major)	>95% (HPLC)[1]	HPLC[1]	TRC-R701802- 2.5MG[1]
Clinivex	Rutin-d3 (Major)	Information available upon request from their Certificate of Analysis (CoA) [2]	CoA provided with product[2]	RCLST208107[2]
Santa Cruz Biotechnology	Rutin-d3	Information available upon request from their Certificate of Analysis (CoA) [3]	CoA provided with product[3]	sc-217947 (example for a d3 compound)

Note: Detailed Certificates of Analysis with batch-specific purity and analytical data should be requested directly from the suppliers.

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis, purification, and analysis of **Rutin-d3**, based on established scientific literature. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Synthesis of Rutin-d3

A common method for the deuteration of flavonoids like Rutin involves hydrogen-deuterium exchange reactions under basic conditions. The following protocol is adapted from a published green chemistry approach.

Methodology: Selective Deuteration of Rutin



- Dissolution: Dissolve Rutin in a minimal amount of a suitable organic solvent (e.g., methanol).
- Deuterium Source: Add deuterium oxide (D₂O) containing a mild base (e.g., potassium carbonate or an organic base like triethylamine) to the Rutin solution. The D₂O serves as the deuterium source.
- Neutralization: After the reaction, neutralize the mixture with a suitable acid (e.g., acetic acidd4).
- Solvent Removal: Evaporate the solvents under reduced pressure to obtain the crude Rutind3.

Purification of Rutin-d3

Purification of the synthesized **Rutin-d3** is crucial to remove any unreacted Rutin and other impurities. A combination of chromatographic techniques is typically employed.

Methodology: Purification by Column Chromatography

- Stationary Phase: Pack a chromatography column with a suitable stationary phase, such as silica gel or a macroporous resin (e.g., Amberlite XAD series).
- Loading: Dissolve the crude **Rutin-d3** in a minimal amount of the initial mobile phase and load it onto the column.
- Elution: Elute the column with a gradient of solvents. A common mobile phase system for flavonoids is a mixture of water and methanol or ethanol, with the organic solvent concentration gradually increasing.
- Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).



 Solvent Evaporation: Combine the fractions containing the pure Rutin-d3 and evaporate the solvent to yield the purified product.

Quality Control and Analysis

The purity and identity of the synthesized **Rutin-d3** must be confirmed using various analytical techniques.

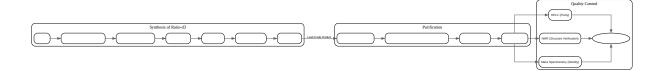
Methodology: Analytical Techniques

- High-Performance Liquid Chromatography (HPLC):
 - Column: A C18 reverse-phase column is commonly used.
 - Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol.
 - Detection: UV detection at a wavelength where Rutin exhibits maximum absorbance (around 254 nm or 350 nm).
 - Purity Assessment: The purity is determined by the peak area percentage of the Rutin-d3
 peak relative to all other peaks in the chromatogram.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H-NMR: To confirm the deuteration, the proton signals corresponding to the exchanged positions on the aromatic rings will be absent or significantly reduced in intensity.
 - ¹³C-NMR: The carbon spectrum will remain largely unchanged, confirming the integrity of the carbon skeleton.
- Mass Spectrometry (MS):
 - Technique: Electrospray ionization (ESI) is a suitable method.
 - Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of Rutin-d3 (e.g., [M-H]⁻ at m/z 612.16 for C₂₇H₂₇D₃O₁₆), confirming the incorporation of three deuterium atoms.



Visualizations

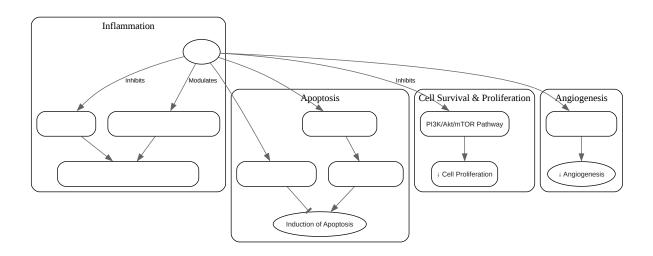
The following diagrams illustrate the experimental workflow for preparing high-purity **Rutin-d3** and the key signaling pathways modulated by Rutin.



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Experimental Workflow for High-Purity Rutin-d3.





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Key Signaling Pathways Modulated by Rutin.

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References

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 To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for High-Purity Rutin-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13857453#commercial-suppliers-of-high-purity-rutind3]

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